molecular formula C15H13FN4OS B2938351 N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide CAS No. 1171896-17-5

N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide

Cat. No. B2938351
CAS RN: 1171896-17-5
M. Wt: 316.35
InChI Key: IOMHBWQSUVWCLO-UHFFFAOYSA-N
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Description

“N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide” is a complex organic compound. It contains a fluorobenzothiazole moiety, a methylpyrazole moiety, and a cyclopropanecarboxamide moiety .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized by coupling substituted 2-amino benzothiazoles with other organic compounds .


Molecular Structure Analysis

The compound contains a benzothiazole ring, which is a planar, aromatic ring system. The aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .

Scientific Research Applications

Medicinal Chemistry Applications

Fluorinated compounds, such as those related to "N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide," have been synthesized for various medicinal chemistry applications. For instance, the development of fluorine-18-labeled serotonin 1A receptor antagonists showcases the utility of fluorinated derivatives in creating radiolabeled compounds for brain imaging and pharmacological studies (Lang et al., 1999). Similarly, the synthesis of 3-amino-4-fluoropyrazoles highlights the role of fluorinated pyrazoles as building blocks in medicinal chemistry, contributing to the development of compounds with potential therapeutic applications (Surmont et al., 2011).

Biological Evaluation for Therapeutic Potential

Fluorobenzothiazole and its derivatives have been evaluated for various biological activities, including antitumor, antibacterial, and antipsychotic effects. For example, novel fluoro substituted benzo[b]pyran compounds have been tested for anti-lung cancer activity, indicating the potential therapeutic benefits of fluorinated benzothiazole derivatives in oncology (Hammam et al., 2005). Another study on benzothiazole derivatives as antitumor agents further supports the significance of these compounds in designing potent antitumor agents (Yoshida et al., 2005).

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. Given the diverse biological activities of benzothiazole derivatives, it could have potential uses in medicine or other fields .

properties

IUPAC Name

N-[2-(4-fluoro-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN4OS/c1-8-7-12(17-14(21)9-5-6-9)20(19-8)15-18-13-10(16)3-2-4-11(13)22-15/h2-4,7,9H,5-6H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOMHBWQSUVWCLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2CC2)C3=NC4=C(C=CC=C4S3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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